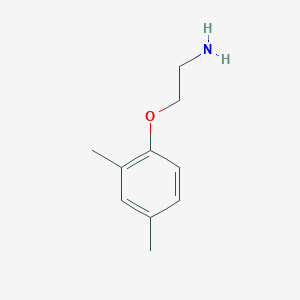

2-(2,4-Dimethylphenoxy)ethylazanium

Description

Properties

CAS No. |

50912-65-7 |

|---|---|

Molecular Formula |

C10H16NO+ |

Molecular Weight |

166.24 g/mol |

IUPAC Name |

2-(2,4-dimethylphenoxy)ethylazanium |

InChI |

InChI=1S/C10H15NO/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3/p+1 |

InChI Key |

WTMWXJLUFMRFBV-UHFFFAOYSA-O |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCN)C |

Origin of Product |

United States |

Comprehensive Analysis of the Chemical Reactivity of 2 2,4 Dimethylphenoxy Ethanamine

Oxidative Transformations of the Amine and Aromatic Moieties

The presence of both a primary amine and an activated aromatic ring in 2-(2,4-Dimethylphenoxy)ethanamine makes it susceptible to various oxidative processes. The specific reaction conditions can allow for selective targeting of either the amine functionality or the aromatic system.

Selective Oxidation of the Primary Amine Functional Group

The primary amine group of 2-(2,4-Dimethylphenoxy)ethanamine is a key site for oxidative transformations. Depending on the oxidant and reaction conditions, a variety of products can be obtained. The oxidation of primary amines is a fundamental process in organic synthesis, leading to valuable products such as imines and nitriles. researchgate.netorientjchem.org

The selective oxidation of primary amines to imines can be achieved through various catalytic systems, often employing metal catalysts and environmentally benign oxidants like molecular oxygen or hydrogen peroxide. orientjchem.org For instance, copper-catalyzed aerobic oxidation has been shown to be effective for the oxidative coupling of primary amines to imines. orientjchem.org Similarly, electrochemical methods offer a green alternative for the oxidation of primary amines. Anodic oxidation at specific electrodes, such as nickel hydroxide (B78521), can convert primary amines to nitriles in high yields. mdpi.com For example, the oxidation of propylamine (B44156) and butylamine (B146782) at nickel hydroxide electrodes yields propionitrile (B127096) and butyronitrile, respectively. mdpi.com

The reaction pathway for the oxidation of primary amines often involves the initial formation of an imine. This imine can be the final product or can undergo further oxidation to a nitrile, especially under more vigorous conditions. The choice of catalyst and oxidant is therefore crucial in determining the final product.

| Substrate Example | Oxidizing System | Major Product | Reference |

| Benzylamine (B48309) | Copper catalyst, O₂ | N-Benzylidenebenzylamine (Imine) | orientjchem.org |

| Propylamine | NiOOH electrode | Propionitrile | mdpi.com |

| Butylamine | NiOOH electrode | Butyronitrile | mdpi.com |

| Benzylamine | Electrochemical (SSM anode) | Benzonitrile | researchgate.net |

This table presents examples of primary amine oxidation from the literature to illustrate potential transformations of the amine group in 2-(2,4-Dimethylphenoxy)ethanamine.

Aromatic Ring Oxidation and Quinone Formation Potential

The 2,4-dimethylphenyl group in the target molecule is activated towards oxidation due to the electron-donating nature of the methyl and alkoxy substituents. Oxidation of the aromatic ring can lead to the formation of phenolic derivatives and, under certain conditions, quinone or quinone-like structures.

The oxidation of phenols, particularly those with electron-donating groups, is a well-studied area. 2,4-Dimethylphenol (B51704) (2,4-DMP), a closely related compound, can be oxidized to form a pseudoquinone. epa.gov The oxidation of hindered phenols, such as those with bulky substituents, has been shown to proceed via phenoxy radical intermediates, which can then couple to form various dimeric and polymeric products. researchgate.net

A significant potential oxidative metabolite of compounds containing a 4-alkylphenol moiety is a quinone methide. acs.org These are highly reactive electrophiles that can participate in Michael addition reactions with biological nucleophiles. acs.org The formation of a quinone methide from 2-(2,4-Dimethylphenoxy)ethanamine would involve oxidation at the aromatic ring and one of the methyl groups. Furthermore, the enzymatic oxidation of tyrosine, a phenol-containing amino acid, to a trihydroxyphenylalanine quinone (TPQ) cofactor in some amine oxidases demonstrates the biological potential for quinone formation from substituted phenols. nih.gov

| Phenolic Precursor Example | Oxidative Condition/System | Resulting Structure | Reference |

| 2,4-Dimethylphenol | Chemical Oxidation | Pseudoquinone | epa.gov |

| 2-tert-Butyl-4,6-dimethylphenol | Oxidative Metabolism | Quinone Methide | acs.org |

| Tyrosine (in HPAO enzyme) | O₂, Metal center (Cu or Ni) | 2,4,5-Trihydroxyphenylalanine quinone (TPQ) | nih.gov |

This table provides examples of oxidation products from structurally related phenols, suggesting potential oxidative pathways for the aromatic ring of 2-(2,4-Dimethylphenoxy)ethanamine.

Reductive Pathways of Functionalized Derivatives

While the parent molecule has limited sites for reduction, its functionalized derivatives, particularly amides formed from the primary amine, are amenable to various reductive transformations.

Reduction of Substituted Ethers and Amides

The ether linkage in 2-(2,4-Dimethylphenoxy)ethanamine is generally stable to many reducing agents. However, amides derived from its primary amine can be readily reduced. The reduction of amides is a fundamental transformation in organic chemistry, providing a route to amines.

A common and powerful reagent for the reduction of primary, secondary, and tertiary amides is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reagent effectively reduces the carbonyl group of the amide to a methylene (B1212753) group, yielding the corresponding amine. The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom. masterorganicchemistry.com

In addition to metal hydrides, other catalytic systems have been developed for amide reduction. These include methods using silanes in the presence of transition metal catalysts (e.g., nickel, platinum) or metal-free conditions. organic-chemistry.org For instance, a combination of an alkali metal base and a silane (B1218182) can catalyze the reduction of amides to amines under mild conditions. organic-chemistry.org Another notable method involves the use of samarium(II) iodide (SmI₂) in the presence of an amine and water, which can chemoselectively reduce amides to alcohols, though reduction to amines is more common with other reagents. nih.gov

| Amide Type | Reducing System | Product Type | Reference |

| Primary, Secondary, Tertiary | Lithium Aluminum Hydride (LiAlH₄) | Amine | masterorganicchemistry.com |

| Secondary, Tertiary | Nickel catalyst, Silane | Amine | organic-chemistry.org |

| Primary, Secondary, Tertiary | SmI₂/Amine/H₂O | Alcohol (C-N cleavage) | nih.gov |

| Primary, Secondary | Iridium catalyst, Diethylsilane | Imine or Secondary Amine | organic-chemistry.org |

This table summarizes various methods for the reduction of amides, which would be applicable to amide derivatives of 2-(2,4-Dimethylphenoxy)ethanamine.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring towards substitution is a key aspect of the chemistry of 2-(2,4-Dimethylphenoxy)ethanamine.

Substituent Effects on Aromatic Ring Electrophilic Substitution

The aromatic ring of 2-(2,4-Dimethylphenoxy)ethanamine is highly activated towards electrophilic aromatic substitution (EAS). This is due to the combined electron-donating effects of the alkoxy group (-O-CH₂CH₂NH₂) and the two methyl groups.

The alkoxy group is a strong activating group and an ortho, para-director. organicmystery.comwikipedia.org This is because the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.org The methyl groups are also activating, ortho, para-directing groups, primarily through an inductive effect and hyperconjugation. minia.edu.eglatech.edu

Given the substitution pattern of 2-(2,4-Dimethylphenoxy)ethanamine, the incoming electrophile will be directed to the positions ortho and para to the strongly activating alkoxy group. The positions are C6 (ortho) and C4 (para). However, the C4 position is already occupied by a methyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position, which is ortho to the alkoxy group and meta to the C2-methyl group. The C5 position is also a potential site, being meta to the alkoxy group and ortho to the C4-methyl group, but substitution at C6 is generally favored due to the stronger directing effect of the alkoxy group. Steric hindrance from the existing substituents may also influence the regioselectivity of the reaction.

| Substituent Group | Electronic Effect | Directing Influence | Reference |

| Alkoxy (-OR) | Activating (+M > -I) | ortho, para | organicmystery.comwikipedia.org |

| Methyl (-CH₃) | Activating (Inductive, Hyperconjugation) | ortho, para | minia.edu.eglatech.edu |

This table outlines the directing effects of the substituents on the aromatic ring of 2-(2,4-Dimethylphenoxy)ethanamine.

Characteristic Reactions of the Primary Amine Group (e.g., Acylation, Imine Formation, Salt Formation)

The primary amine group (-NH₂) is the most reactive site on the 2-(2,4-Dimethylphenoxy)ethanamine molecule under standard organic synthesis conditions. It behaves as a typical primary amine, readily undergoing acylation, condensation with carbonyls to form imines, and acid-base reactions to form salts.

Acylation

Acylation is a fundamental reaction of primary amines, including 2-(2,4-Dimethylphenoxy)ethanamine. In this reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. This results in the formation of a stable N-substituted amide. Common acylating agents include acyl chlorides and acid anhydrides.

For example, the reaction with benzoyl chloride would yield N-(2-(2,4-dimethylphenoxy)ethyl)benzamide. This type of amide synthesis is a well-established method in organic chemistry. nih.govgoogle.com

Table 1: Representative Acylation Reaction

| Reactant 1 | Reactant 2 (Acylating Agent) | Product | Reaction Type |

|---|---|---|---|

| 2-(2,4-Dimethylphenoxy)ethanamine | Benzoyl Chloride | N-(2-(2,4-dimethylphenoxy)ethyl)benzamide | Nucleophilic Acyl Substitution |

Imine Formation

Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. doubtnut.com The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of 2-(2,4-Dimethylphenoxy)ethanamine with an aldehyde, such as benzaldehyde, would proceed through a carbinolamine intermediate which then dehydrates to form the corresponding imine, (E)-N-benzylidene-2-(2,4-dimethylphenoxy)ethanamine.

Table 2: Representative Imine Formation Reaction

| Reactant 1 | Reactant 2 (Carbonyl) | Product | Reaction Type |

|---|---|---|---|

| 2-(2,4-Dimethylphenoxy)ethanamine | Benzaldehyde | (E)-N-benzylidene-2-(2,4-dimethylphenoxy)ethanamine | Nucleophilic Addition-Elimination (Condensation) |

Salt Formation

As a primary amine, 2-(2,4-Dimethylphenoxy)ethanamine is basic and reacts readily with both inorganic and organic acids to form ammonium (B1175870) salts. The lone pair on the nitrogen atom accepts a proton from the acid in a classic acid-base reaction. For instance, treatment with hydrochloric acid (HCl) will produce 2-(2,4-Dimethylphenoxy)ethanaminium chloride, a water-soluble salt. researchgate.netletopharm.com This is a common strategy to improve the aqueous solubility of amine-containing compounds. mdpi.com

Table 3: Representative Salt Formation Reaction

| Reactant 1 | Reactant 2 (Acid) | Product | Reaction Type |

|---|---|---|---|

| 2-(2,4-Dimethylphenoxy)ethanamine | Hydrochloric Acid (HCl) | 2-(2,4-Dimethylphenoxy)ethanaminium chloride | Acid-Base Reaction |

Derivatization Strategies and Applications As a Versatile Organic Building Block

Utility in the Construction of Diverse Molecular Scaffolds

The presence of a reactive primary amine allows 2-(2,4-Dimethylphenoxy)ethanamine to serve as a key starting material for embedding its unique substituted phenoxyethyl motif into larger, more complex molecular frameworks, particularly heterocyclic systems and advanced phenethylamine (B48288) structures.

The nucleophilic nature of the primary amine in 2-(2,4-Dimethylphenoxy)ethanamine makes it a valuable reagent for the synthesis of various nitrogen-containing heterocycles.

Pyrimidine (B1678525) Derivatives: The synthesis of substituted pyrimidines often involves the reaction of an amine with a pyrimidine core bearing a leaving group. For instance, research on analogous structures has shown that phenethylamine derivatives can be readily incorporated into pyrimidine scaffolds. A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives were synthesized to act as STAT6 inhibitors, demonstrating a viable synthetic route where the amine displaces a group on the pyrimidine ring. nih.gov Similarly, the synthesis of potent inhibitors like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (a fused pyrimidine system) highlights the utility of benzylamine (B48309) derivatives in constructing complex heterocyclic systems. nih.gov These methodologies are directly applicable to 2-(2,4-Dimethylphenoxy)ethanamine for creating novel pyrimidine-based compounds.

Triazine Derivatives: The synthesis of substituted 1,3,5-triazines frequently starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms can be replaced sequentially by nucleophiles. nih.govresearchgate.net Due to the decreasing reactivity of the triazine ring after each substitution, it is possible to introduce different amines in a controlled manner. researchgate.net 2-(2,4-Dimethylphenoxy)ethanamine can act as a nucleophile to displace one, two, or all three chlorine atoms, leading to mono-, di-, or tri-substituted triazines, respectively. This stepwise approach allows for the creation of a library of complex triazine derivatives incorporating the 2,4-dimethylphenoxy moiety. nih.govresearchgate.netresearchgate.net

Thiadiazole Derivatives: The 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254) cores are important in medicinal chemistry. nih.govmui.ac.ir General synthetic strategies often involve the cyclization of intermediates derived from amines. One common method involves the reaction of thiosemicarbazone intermediates with an oxidizing agent. nih.gov Another approach is the intramolecular oxidative S-N bond formation of imidoyl thioureas to yield 5-amino-1,2,4-thiadiazoles. organic-chemistry.org As a primary amine, 2-(2,4-Dimethylphenoxy)ethanamine can be converted into such intermediates, making it a potential precursor for novel thiadiazole derivatives.

The 2-phenethylamine scaffold is a core component in a multitude of biologically active molecules. mdpi.comacs.org The derivatization of 2-(2,4-Dimethylphenoxy)ethanamine allows for the design of advanced molecular architectures where the specific substitution pattern (2,4-dimethyl) can be used to fine-tune molecular properties. Structure-activity relationship studies on related 4-substituted-2,5-dimethoxyphenethylamines have led to the discovery of potent and selective serotonin (B10506) receptor agonists. nih.gov This demonstrates that modifications on the phenethylamine framework, including the nature and position of substituents on the phenyl ring, are a key strategy for developing new compounds. The 2,4-dimethylphenoxy group provides a unique steric and electronic profile compared to other substitution patterns, making it a valuable building block for creating novel phenethylamine-based structures with potentially distinct pharmacological profiles.

Functional Group Interconversions on the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a prime site for chemical modification, allowing for the synthesis of a broad range of derivatives through N-substitution and acylation reactions.

The primary amine of 2-(2,4-Dimethylphenoxy)ethanamine can be readily converted into secondary and tertiary amines through standard alkylation or arylation reactions. These reactions typically involve reacting the amine with alkyl halides or other electrophilic reagents. For example, related structures such as 2-(2,5-dimethylphenoxy)ethanamine (B15002540) have been converted to their N-ethyl derivatives. epa.gov Similarly, N,N-dimethylated analogs have been reported for other phenoxyethanamine compounds. epa.gov These N-substitutions alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, which can significantly influence its chemical and biological properties.

The nucleophilic amine group readily reacts with activated carboxylic acid derivatives (like acyl chlorides or anhydrides) or isocyanates to form stable amide and carbamate (B1207046) linkages, respectively. google.com

Amide Synthesis: The synthesis of amide derivatives from phenethylamines is a well-established strategy. For example, a series of acyl derivatives of the closely related 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for biological activity. nih.gov Efficient amide bond formation can also be achieved using modern coupling agents, such as those based on triazine, like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which facilitates the dehydro-condensation of carboxylic acids and amines. nih.gov

Carbamate Synthesis: Carbamate derivatives can be prepared by reacting 2-(2,4-Dimethylphenoxy)ethanamine with chloroformates or isocyanates. These functional groups are often used in medicinal chemistry as isosteres for amides or to modify a compound's physicochemical properties.

The table below summarizes the key derivatization reactions of 2-(2,4-Dimethylphenoxy)ethanamine.

| Reaction Type | Reagent(s) | Functional Group Formed | Reference Example |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | epa.gov |

| Amide Formation | Acyl Chloride, Carboxylic Acid + Coupling Agent | Amide | nih.govnih.gov |

| Carbamate Formation | Chloroformate, Isocyanate | Carbamate | google.com |

| Heterocycle Formation | Cyanuric Chloride | Substituted Triazine | nih.govresearchgate.net |

| Heterocycle Formation | Substituted Pyrimidine | Aminopyrimidine | nih.gov |

Positional Isomerism and Substituent Effects on Synthetic Accessibility

The synthetic accessibility and reactivity of phenoxyethanamine derivatives are significantly influenced by the position and nature of substituents on the aromatic ring. The title compound, 2-(2,4 -Dimethylphenoxy)ethanamine, is one of several possible positional isomers. Other examples from the literature include derivatives with 3,4-dimethoxy nih.gov, 2,5-dimethoxy nih.govnih.gov, and 2,5-dimethyl epa.gov substitution patterns.

The placement of the two methyl groups in 2-(2,4-Dimethylphenoxy)ethanamine has distinct effects:

Steric Effects: The methyl group at the ortho-position (position 2) can provide steric hindrance around the ether linkage. This might influence the synthetic routes used to prepare the compound itself, potentially requiring specific conditions to overcome the steric bulk during the etherification step.

Electronic Effects: Methyl groups are weakly electron-donating through induction and hyperconjugation. The presence of two such groups on the phenyl ring increases the electron density of the aromatic system. This can affect the reactivity of the ring in electrophilic aromatic substitution reactions, should further functionalization on the ring be desired. It also subtly influences the properties of the phenoxy ether linkage and the basicity of the distal amine group.

These substituent effects mean that the choice of a specific positional isomer is a critical design element in synthesis, as it dictates not only the potential for biological interactions but also the practical aspects of its chemical synthesis and derivatization.

Advanced Spectroscopic and Structural Elucidation of 2 2,4 Dimethylphenoxy Ethanamine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. For 2-(2,4-Dimethylphenoxy)ethanamine, both ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region, typically between 6.5 and 7.5 ppm. Due to the substitution pattern, they will likely appear as a singlet and two doublets, or a complex multiplet pattern. The proton at position 6, being ortho to the bulky ether group, might be slightly deshielded.

Methyl Protons: The two methyl groups attached to the benzene ring are non-equivalent and are expected to produce two distinct singlets in the aliphatic region, likely between 2.0 and 2.5 ppm.

Ethanolamine Protons: The two methylene (B1212753) groups of the ethanamine side chain will give rise to two triplets. The methylene group attached to the ether oxygen (-O-CH₂-) is expected to be deshielded and appear around 3.4-4.5 ppm. pressbooks.pubopenstax.org The methylene group adjacent to the amine (-CH₂-NH₂) would likely resonate at a slightly lower chemical shift, around 2.8-3.5 ppm. The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the downfield region, typically between 110 and 160 ppm. The carbon atom attached to the ether oxygen will be the most deshielded.

Methyl Carbons: The two methyl carbons will appear in the upfield region, likely between 15 and 25 ppm.

Ethanolamine Carbons: The two methylene carbons will be observed in the range of 40-80 ppm, with the carbon attached to the ether oxygen appearing at a higher chemical shift than the one bonded to the nitrogen. pressbooks.pubopenstax.org

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2,4-Dimethylphenoxy)ethanamine

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 | 110 - 160 |

| -O-CH₂- | 3.4 - 4.5 | 60 - 80 |

| -CH₂-NH₂ | 2.8 - 3.5 | 40 - 55 |

| Ar-CH₃ | 2.0 - 2.5 | 15 - 25 |

| -NH₂ | Variable (broad singlet) | - |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 2-(2,4-Dimethylphenoxy)ethanamine (C₁₀H₁₅NO), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

The fragmentation of the molecular ion upon electron impact would likely proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edu This would result in the formation of a stable immonium ion.

Cleavage of the Ether Bond: The bond between the aromatic ring and the ether oxygen, or the bond between the ether oxygen and the ethyl group, could cleave. Cleavage of the aryl-oxygen bond would lead to a phenoxy radical and an ethanamine cation.

Loss of Small Molecules: The loss of small, stable neutral molecules such as ethylene (B1197577) or ammonia (B1221849) from the side chain is also a possibility.

Predicted Major Fragments in the Mass Spectrum of 2-(2,4-Dimethylphenoxy)ethanamine

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion |

| 135 | [C₉H₁₁O]⁺ | Loss of CH₂NH₂ |

| 121 | [C₈H₉O]⁺ | Cleavage of the ether bond and rearrangement |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 2-(2,4-Dimethylphenoxy)ethanamine is expected to show characteristic absorption bands. pressbooks.pubopenstax.orgspectroscopyonline.com

N-H Stretching: A primary amine will typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage will give rise to a strong, characteristic C-O stretching band, likely in the region of 1200-1260 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will appear in the region of 1450-1600 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the region of 1590-1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-(2,4-Dimethylphenoxy)ethanamine will be dominated by the absorptions of the substituted benzene ring. Phenols and their ethers typically show two main absorption bands in the UV region. nih.govcdnsciencepub.comdocbrown.inforesearchgate.netresearchgate.net The presence of the two methyl groups and the ethanamine substituent on the phenoxy ring will cause a slight shift in the absorption maxima compared to unsubstituted phenol (B47542). The primary band (π → π* transition) is expected around 220-240 nm, and a secondary, less intense band (n → π* transition) is anticipated around 270-290 nm.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of 2-(2,4-Dimethylphenoxy)ethanamine would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular conformation.

Solid-State Conformation and Crystal Packing Analysis

The conformation of the molecule in the solid state would be revealed, particularly the torsion angles around the C-O and C-C bonds of the side chain. This would show whether the side chain adopts a planar or a more folded conformation. The crystal packing analysis would describe how the individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces and the drive to achieve the most stable, close-packed structure. youtube.com

Theoretical Chemistry and Computational Investigations of 2 2,4 Dimethylphenoxy Ethanamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT-based investigation of 2-(2,4-Dimethylphenoxy)ethanamine would be invaluable.

Hypothetical reaction pathways involving 2-(2,4-Dimethylphenoxy)ethanamine, such as N-acetylation, oxidation, or ether cleavage, could be meticulously mapped out using DFT. This would involve locating the transition state structures for each step of a proposed reaction. The energy barriers calculated for these transitions would reveal the kinetic feasibility of different reaction channels. For instance, a study could compare the energy profiles for different metabolic pathways, identifying the most likely routes of biotransformation.

A hypothetical data table for a proposed reaction, such as the N-acetylation of 2-(2,4-Dimethylphenoxy)ethanamine, could be structured as follows:

| Reaction Step | Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| 1 | Reactants (Amine + Acetyl-CoA) | 0.00 | - |

| 2 | Transition State 1 | +15.2 | -250.4i |

| 3 | Intermediate | -5.7 | - |

| 4 | Transition State 2 | +8.1 | -180.2i |

| 5 | Products (N-acetylated amine + CoA) | -12.5 | - |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

The electronic landscape of 2-(2,4-Dimethylphenoxy)ethanamine could be thoroughly analyzed using DFT. This would include the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule. The MEP would be particularly useful in predicting sites susceptible to electrophilic or nucleophilic attack. For 2-(2,4-Dimethylphenoxy)ethanamine, the nitrogen atom of the amine group would be expected to be a region of high electron density (a nucleophilic site), while the aromatic protons would be less reactive.

A table summarizing key electronic properties could be presented as follows:

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

| Ionization Potential | 8.2 eV |

| Electron Affinity | 0.5 eV |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Due to the presence of several rotatable bonds, 2-(2,4-Dimethylphenoxy)ethanamine can adopt a multitude of conformations. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this molecule in different environments, such as in a vacuum or in a solvent like water. By simulating the motion of the atoms over time, MD can identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, such as receptors or enzymes, as its shape plays a key role in molecular recognition.

Prediction of Chemical Reactivity and Selectivity via Computational Models

Building upon the electronic properties derived from DFT, various computational models can be used to predict the chemical reactivity and selectivity of 2-(2,4-Dimethylphenoxy)ethanamine. Reactivity indices such as electrophilicity, nucleophilicity, and local softness can be calculated. These indices would provide a quantitative measure of the molecule's propensity to participate in different types of chemical reactions. For example, the Fukui function could be calculated to pinpoint the most reactive sites within the molecule for both electrophilic and nucleophilic attack, offering a more nuanced view than the MEP alone. Such predictive models are instrumental in the early stages of drug discovery and materials science for screening and designing molecules with desired properties.

Mechanistic Studies of 2 2,4 Dimethylphenoxy Ethanamine in Catalytic and Organic Reactions

Probing Reaction Kinetics and Thermodynamics

Currently, there is a lack of specific published data concerning the reaction kinetics and thermodynamic parameters of 2-(2,4-Dimethylphenoxy)ethanamine. Such studies are crucial for understanding the reactivity of a compound, predicting its behavior under different reaction conditions, and optimizing its use in potential applications. The absence of this fundamental information hinders a deeper comprehension of its chemical profile.

Investigation of the Amine Moiety's Catalytic Role in Organic Transformations

While the amine moiety is a well-known functional group for catalyzing a variety of organic reactions, from base-catalyzed condensations to organocatalysis, specific investigations into the catalytic role of the amine in 2-(2,4-Dimethylphenoxy)ethanamine are not found in the surveyed literature. Mechanistic studies detailing its involvement in substrate activation, transition state stabilization, or as a proton shuttle in specific organic transformations are yet to be reported.

Ligand Design and Coordination Chemistry with Metal Centers

The potential of 2-(2,4-Dimethylphenoxy)ethanamine as a ligand in coordination chemistry is an area that also remains underexplored. The presence of both a nitrogen atom in the amine group and an oxygen atom in the ether linkage suggests its potential as a bidentate ligand for various metal centers. Such coordination could lead to the formation of stable metal complexes with interesting catalytic or material properties.

Formation and Characterization of Metal Complexes

Detailed reports on the synthesis, isolation, and characterization of metal complexes specifically involving 2-(2,4-Dimethylphenoxy)ethanamine as a ligand are scarce. Characterization techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis would be essential to confirm the coordination mode of the ligand and the geometry of the resulting metal complexes. This foundational work is necessary before any potential applications can be explored.

Catalytic Applications of Metal-Ethanamine Complexes

Consequently, with limited information on the formation of metal complexes with 2-(2,4-Dimethylphenoxy)ethanamine, their application in catalysis is also not documented. The electronic and steric properties imparted by the 2,4-dimethylphenoxy group could influence the catalytic activity and selectivity of a coordinated metal center in various reactions, such as cross-coupling, oxidation, or polymerization. However, without experimental data, any discussion on this topic would be purely speculative.

Future Research Trajectories in 2 2,4 Dimethylphenoxy Ethanamine Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing emphasis on environmentally benign processes necessitates a shift towards greener synthetic routes for 2-(2,4-dimethylphenoxy)ethanamine. Current research trajectories are exploring alternatives to traditional methods that often rely on harsh reagents and organic solvents.

Another avenue of exploration is the development of highly efficient, one-pot syntheses. A mild and rapid protocol for producing substituted phenols, key precursors for phenoxyethanamines, has been developed using the ipso-hydroxylation of arylboronic acids in ethanol (B145695) with aqueous hydrogen peroxide. nih.gov This method's scalability and use of green reagents make it an attractive starting point for a more sustainable synthesis of the target molecule. nih.gov

Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, are guiding the design of new synthetic pathways. The use of polyphenols extracted from natural sources, for example, has been explored for the green synthesis of iron oxide nanoparticles, showcasing the potential of bio-based reagents in chemical synthesis. nih.gov Similar principles could be applied to the synthesis of 2-(2,4-dimethylphenoxy)ethanamine, potentially utilizing biocatalytic methods that operate under mild conditions. mdpi.com

Future research will likely focus on optimizing these green approaches, including the use of ultrasound-assisted multicomponent reactions and heterogeneous catalysts that can be easily recycled and reused, further minimizing waste and energy consumption. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often Volatile Organic Compounds (VOCs) | Eco-friendly solvents (e.g., water, ethanol, 2-MeTHF) nih.gov |

| Reagents | Often hazardous and stoichiometric | Catalytic and less toxic reagents (e.g., H₂O₂) nih.gov |

| Energy Input | Often requires high temperatures and pressures | Milder reaction conditions, potentially using sonochemistry researchgate.net |

| Waste Generation | Higher E-factor | Lower E-factor, focus on atom economy nih.gov |

| Catalysts | Often homogeneous and difficult to recover | Heterogeneous and recyclable catalysts researchgate.net |

Development of Novel Reagents and Catalysts Utilizing the Phenoxyethanamine Scaffold

The inherent structural features of 2-(2,4-dimethylphenoxy)ethanamine, namely the presence of a primary amine and a phenoxy group, make it an attractive scaffold for the development of novel reagents and catalysts. The amine functionality provides a reactive handle for further chemical modification, allowing for the introduction of various functional groups that can impart specific catalytic or reactive properties.

While direct examples of reagents and catalysts derived from 2-(2,4-dimethylphenoxy)ethanamine are not yet prevalent in the literature, the potential is significant. The development of platinum nanowires as a catalyst for the reductive alkylation of aldehydes with secondary amines showcases the efficiency of modern catalysts in amine synthesis. researchgate.net It is conceivable that immobilizing such catalytically active metals onto a polymer backbone derived from or functionalized with 2-(2,4-dimethylphenoxy)ethanamine could lead to novel, recoverable catalytic systems.

The synthesis of N- and O-heterocyclic compounds, which are important in pharmaceuticals, often relies on catalytic methods. researchgate.net The phenoxyethanamine scaffold could be elaborated to create ligands for metal catalysts, potentially influencing the selectivity and activity of reactions such as cross-coupling or asymmetric synthesis. The electronic properties of the 2,4-dimethylphenyl group could be tuned to modulate the catalytic center's reactivity.

Future research in this area will likely involve the synthesis of a library of derivatives of 2-(2,4-dimethylphenoxy)ethanamine and screening them for catalytic activity in a variety of organic transformations. The goal will be to develop highly efficient and selective catalysts for important chemical reactions, contributing to more sustainable chemical manufacturing.

Expansion into Materials Science: Polymer Chemistry and Advanced Functional Materials

The bifunctional nature of 2-(2,4-dimethylphenoxy)ethanamine makes it a compelling candidate for incorporation into advanced materials, particularly in the realm of polymer chemistry. The primary amine can act as a monomer or a site for grafting onto existing polymer chains, while the phenoxy group can influence the polymer's thermal and mechanical properties.

Amine-functional polymers are a versatile class of materials with applications in coatings, adhesives, and biomedical devices. polysciences.com The synthesis of polymers bearing amine functional groups can be challenging; however, post-polymerization modification of existing polymers is a practical alternative. google.com 2-(2,4-Dimethylphenoxy)ethanamine could be used as a modifying agent to introduce its specific structural and functional properties into a range of polymers. For instance, amine-functionalized polyethers are known to be stimuli-responsive, and incorporating the 2,4-dimethylphenoxy moiety could lead to new "smart" materials. researchgate.net

Furthermore, the polymerization of aniline (B41778) derivatives has been shown to yield polymers with interesting electronic and optical properties. nih.gov By analogy, polymers derived from 2-(2,4-dimethylphenoxy)ethanamine could exhibit unique characteristics. For example, incorporating this monomer into polyamides or polyimides could enhance their solubility in organic solvents or alter their thermal stability.

The development of functional polymersomes for applications like drug delivery often relies on the incorporation of specific chemical groups. nih.gov The 2-(2,4-dimethylphenoxy)ethanamine moiety could be introduced to control the hydrophobicity and drug-loading capacity of such nanocarriers.

Future work in this domain will likely focus on the synthesis and characterization of new polymers incorporating 2-(2,4-dimethylphenoxy)ethanamine. This will involve investigating its reactivity in various polymerization reactions and evaluating the properties of the resulting materials for applications ranging from high-performance plastics to functional coatings and biomedical materials.

Advanced Analytical Method Development for In Situ Reaction Monitoring

To optimize the synthesis of 2-(2,4-dimethylphenoxy)ethanamine and to ensure process safety and efficiency, the development of advanced analytical methods for in situ reaction monitoring is crucial. Real-time analysis provides immediate feedback on reaction progress, allowing for precise control over reaction parameters.

Spectroscopic techniques are particularly well-suited for in situ monitoring. Raman spectroscopy has been successfully used for the end-point detection of etherification reactions in a pilot plant setting, providing quantitative data on reactant and product concentrations. acs.org This non-invasive technique could be readily applied to monitor the formation of the ether linkage in the synthesis of 2-(2,4-dimethylphenoxy)ethanamine.

Mid-infrared (MIR) spectroscopy is another powerful tool for monitoring chemical reactions. nih.gov By using an attenuated total reflectance (ATR) probe, MIR can provide real-time concentration profiles of reactants and products. nih.gov The combination of different process analytical technology (PAT) tools, such as NMR, UV/Vis, IR, and UHPLC, can offer a comprehensive understanding of complex, multistep syntheses in real-time. nih.govresearchgate.netchemrxiv.org

Direct Analysis in Real Time (DART) mass spectrometry is an emerging technique for the rapid monitoring of synthetic organic reactions, offering nearly instantaneous molecular weight confirmation of products. nih.gov This method could be invaluable for quickly assessing the progress of the synthesis of 2-(2,4-dimethylphenoxy)ethanamine.

Future research will focus on developing and validating robust calibration models for these in situ techniques to allow for accurate, quantitative monitoring of the synthesis of 2-(2,4-dimethylphenoxy)ethanamine. The integration of these analytical methods into automated flow chemistry platforms represents a significant step towards data-driven and highly efficient chemical production. nih.govmt.com

Table 2: In Situ Analytical Techniques for Reaction Monitoring

| Technique | Principle | Potential Application for 2-(2,4-Dimethylphenoxy)ethanamine Synthesis |

| Raman Spectroscopy | Vibrational spectroscopy based on inelastic scattering of monochromatic light. | Monitoring the formation of the C-O-C ether bond and consumption of the phenol (B47542) starting material. acs.org |

| Mid-Infrared (MIR) Spectroscopy | Vibrational spectroscopy based on the absorption of infrared radiation. | Real-time tracking of functional group changes, such as the disappearance of the phenolic -OH and appearance of the ether linkage. nih.gov |

| NMR Spectroscopy | Nuclear magnetic resonance provides detailed structural information. | In-line monitoring of reactant conversion and product formation, providing quantitative data. nih.govbruker.com |

| Mass Spectrometry (e.g., DART) | Ionization of molecules followed by mass-to-charge ratio analysis. | Rapid confirmation of product formation and detection of intermediates or byproducts. nih.gov |

Q & A

Q. What are the recommended safety protocols for handling 2-(2,4-Dimethylphenoxy)ethanamine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards. Respiratory protection (e.g., P95 masks) is advised for aerosol-prone procedures .

- Ventilation: Conduct reactions in fume hoods to minimize inhalation exposure.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical evaluation .

Q. How can researchers optimize the synthesis of 2-(2,4-Dimethylphenoxy)ethanamine derivatives under varying reaction conditions?

Methodological Answer:

- Base Selection: Use strong bases (e.g., NaOH) for esterification of 2,4-dimethylphenol, as the electron-donating methyl groups reduce phenolic acidity. Reflux at 75–85°C improves yield .

- pH Control: During filtration of intermediates (e.g., oxadiazole-thiol derivatives), maintain pH 5–6 to avoid salt formation and maximize yield .

- Catalysis: For condensation reactions (e.g., Schiff base formation), add glacial acetic acid (2–3 drops) to accelerate imine bond formation .

Q. What analytical techniques are critical for characterizing 2-(2,4-Dimethylphenoxy)ethanamine and its derivatives?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent patterns (e.g., methyl groups at 2,4-positions) and confirm amine proton environments .

- Mass Spectrometry (EIMS): Use electron ionization to detect molecular ion peaks (e.g., m/z 412 for oxadiazole derivatives) and fragmentation pathways .

- IR Spectroscopy: Confirm functional groups (e.g., C-N stretches at 1250–1350 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on reaction yields during the synthesis of 2-(2,4-Dimethylphenoxy)ethanamine analogs?

Methodological Answer:

- Parameter Screening: Systematically vary reaction parameters (e.g., base strength, temperature) using Design of Experiments (DoE) to identify yield-limiting factors. For example, shows that refluxing with NaOH increases esterification efficiency compared to weaker bases.

- By-Product Analysis: Employ LC-MS or TLC to detect side products (e.g., dimerization in acidic conditions) and adjust pH or solvent polarity accordingly .

Q. What computational strategies are effective for predicting the biological activity of 2-(2,4-Dimethylphenoxy)ethanamine derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with targets like acetylcholinesterase (AChE). The phenoxy group’s hydrophobic interactions may enhance binding affinity .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For example, electron-withdrawing groups on the phenyl ring could modulate AChE inhibition .

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact the biological activity of 2-(2,4-Dimethylphenoxy)ethanamine analogs?

Methodological Answer:

- Comparative Assays: Test analogs (e.g., 3-methoxy vs. 4-ethoxy derivatives) in enzyme inhibition assays. shows methoxy groups enhance receptor binding due to increased electron density.

- Metabolic Stability: Assess substituent effects on CYP450-mediated oxidation using liver microsomes. Bulky groups (e.g., isopropyl) may reduce metabolic clearance .

Q. What experimental approaches are recommended for elucidating the mechanism of action of 2-(2,4-Dimethylphenoxy)ethanamine in neurological pathways?

Methodological Answer:

- Receptor Binding Studies: Perform competitive radioligand assays (e.g., H-serotonin displacement) to identify affinity for 5-HT receptors .

- Calcium Imaging: Use Fluo-4 AM to measure intracellular Ca flux in neuronal cells, indicating GPCR activation .

- Knockout Models: Validate target specificity using CRISPR-Cas9-edited cell lines lacking suspected receptors (e.g., σ-1 receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.